molecular formula C11H15Br B8256593 2-Ethyl-4,6-dimethylbenzylbromid

2-Ethyl-4,6-dimethylbenzylbromid

Cat. No. B8256593
M. Wt: 227.14 g/mol
InChI Key: WQNXEJPVTVPHLX-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethylbenzylbromid is a useful research compound. Its molecular formula is C11H15Br and its molecular weight is 227.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-4,6-dimethylbenzylbromid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4,6-dimethylbenzylbromid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • HIV-1 Inhibition A study by Baba et al. (1991) found that certain analogues, including 5-ethyl-6-(3,5-dimethylbenzyl)uracil derivatives, are potent inhibitors of HIV-1 replication in cell cultures. These compounds, particularly 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylbenzyl)uracil (E-EBU-dM), showed significant activity against HIV-1 without being cytotoxic to host cells. The study suggests these compounds act on HIV-1 reverse transcriptase via a unique mechanism (Baba et al., 1991).

  • Alzheimer's Disease Research In Alzheimer's disease research, a derivative of 2-Ethyl-4,6-dimethylbenzylbromide was used in a study by Shoghi-Jadid et al. (2002) to detect neurofibrillary tangles and beta-amyloid plaques in living patients. The study utilized [18F]FDDNP, a derivative, in positron emission tomography to localize and assess the load of these pathological markers in the brains of Alzheimer's patients (Shoghi-Jadid et al., 2002).

  • Antioxidant Research A study by Li et al. (2020) identified new compounds from Aquilaria sinensis, including derivatives of 2-(2-phenylethyl)chromones, which exhibited strong antioxidative properties. These compounds are structurally related to 2-Ethyl-4,6-dimethylbenzylbromide and demonstrate potential in oxidative stress-related research (Li et al., 2020).

  • Pharmacological Tool Development Croston et al. (2002) developed a nonpeptidic agonist of the urotensin-II receptor, using a compound structurally similar to 2-Ethyl-4,6-dimethylbenzylbromide. This research highlights its potential as a pharmacological tool in studying receptor activities and drug development (Croston et al., 2002).

  • Cancer Research Denny et al. (1987) synthesized derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, structurally related to 2-Ethyl-4,6-dimethylbenzylbromide, with demonstrated in vivo antitumor activity against solid tumors. This research provides insights into designing potential antitumor agents (Denny et al., 1987).

properties

IUPAC Name

2-(bromomethyl)-1-ethyl-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-4-10-6-8(2)5-9(3)11(10)7-12/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNXEJPVTVPHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1CBr)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,6-dimethylbenzylbromid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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